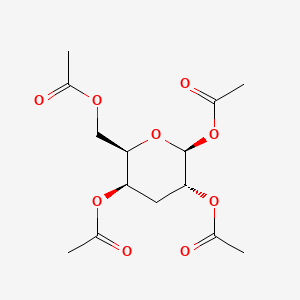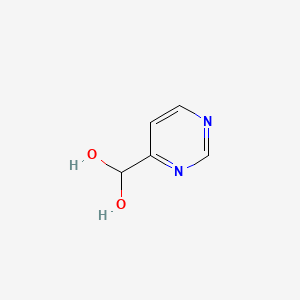
CBZ-NEURAMINIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CBZ-NEURAMINIC ACID, also known as carboxybenzyl-neuraminic acid, is a derivative of neuraminic acid, a nine-carbon sugar acid. Neuraminic acid is a key component in the structure of sialic acids, which are found on the surface of cells and play crucial roles in cellular recognition and signaling processes. The carboxybenzyl (CBZ) group is often used as a protecting group in organic synthesis to protect amines during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CBZ-NEURAMINIC ACID typically involves the protection of the amine group of neuraminic acid with a carboxybenzyl group. This can be achieved using carboxybenzyl chloride (CBZ-Cl) under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base. The reaction mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the CBZ-protected neuraminic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protection strategies. The process typically includes the use of efficient and scalable reaction conditions, such as the use of palladium-catalyzed hydrogenation for the deprotection of the CBZ group when necessary .
化学反応の分析
Types of Reactions: CBZ-NEURAMINIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the CBZ group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3).
Reduction: H2/Pd-C, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
科学的研究の応用
CBZ-NEURAMINIC ACID has a wide range of applications in scientific research:
作用機序
The mechanism of action of CBZ-NEURAMINIC ACID involves its role as a protecting group in organic synthesis. The CBZ group protects the amine functionality, allowing for selective reactions to occur on other parts of the molecule. The CBZ group can be removed by hydrogenolysis, which involves the reduction of the CBZ group to release the free amine . This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, particularly in peptide chemistry .
類似化合物との比較
- N-acetylneuraminic acid (Neu5Ac)
- N-benzylcarbamate (CBZ-NH2)
- N-tert-butoxycarbonyl-neuraminic acid (Boc-Neu5Ac)
特性
CAS番号 |
17367-66-7 |
|---|---|
分子式 |
C17H23NO10 |
分子量 |
401.368 |
IUPAC名 |
(4R,5R)-2,4-dihydroxy-5-(phenylmethoxycarbonylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO10/c19-7-11(21)13(22)14-12(10(20)6-17(26,28-14)15(23)24)18-16(25)27-8-9-4-2-1-3-5-9/h1-5,10-14,19-22,26H,6-8H2,(H,18,25)(H,23,24)/t10-,11-,12-,13-,14?,17?/m1/s1 |
InChIキー |
VCJMRAULUCGTMS-FGSGVHPWSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)OCC2=CC=CC=C2)O |
同義語 |
CBZ-NEURAMINIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one](/img/structure/B578891.png)

![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
![(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde](/img/structure/B578900.png)





![(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol](/img/structure/B578908.png)

